molecular formula C13H10Br2O B1447521 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene CAS No. 1344045-86-8

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene

Cat. No.: B1447521
CAS No.: 1344045-86-8
M. Wt: 342.02 g/mol
InChI Key: ZPSMIZFXQPWXAW-UHFFFAOYSA-N
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Description

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene is an organic compound with the molecular formula C13H10Br2O. It is a brominated derivative of phenoxybenzene, characterized by the presence of two bromine atoms attached to the benzene rings. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene can be synthesized through a multi-step process involving the bromination of phenoxybenzene derivatives. One common method involves the reaction of 4-bromophenol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-[4-(bromomethyl)phenoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4-[4-(bromomethyl)phenoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-4-[4-(bromomethyl)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSMIZFXQPWXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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